REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.CN(C=O)C.[C:10]([C:14]1[N:19]=[C:18](O)[CH:17]=[C:16]([C:21]([F:24])([F:23])[F:22])[N:15]=1)([CH3:13])([CH3:12])[CH3:11]>ClCCl>[C:10]([C:14]1[N:19]=[C:18]([Cl:3])[CH:17]=[C:16]([C:21]([F:24])([F:23])[F:22])[N:15]=1)([CH3:13])([CH3:12])[CH3:11]
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Name
|
|
Quantity
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86.5 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC(=CC(=N1)O)C(F)(F)F
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
the mixture was refluxed
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Type
|
CUSTOM
|
Details
|
The volatile constituents were removed under reduced pressure
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Type
|
EXTRACTION
|
Details
|
after workup by extraction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |